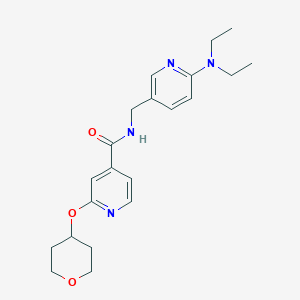

N-((6-(diethylamino)pyridin-3-yl)methyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide

Description

Properties

IUPAC Name |

N-[[6-(diethylamino)pyridin-3-yl]methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O3/c1-3-25(4-2)19-6-5-16(14-23-19)15-24-21(26)17-7-10-22-20(13-17)28-18-8-11-27-12-9-18/h5-7,10,13-14,18H,3-4,8-9,11-12,15H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUOKOCHQARHRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC=C(C=C1)CNC(=O)C2=CC(=NC=C2)OC3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((6-(diethylamino)pyridin-3-yl)methyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 306.40 g/mol . The structural components include a diethylamino group, a pyridine moiety, and a tetrahydro-pyran derivative, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including kinases and receptors involved in cell signaling pathways. The presence of the pyridine ring is crucial for binding affinity and selectivity towards these targets.

- Inhibition of Kinases : Preliminary studies indicate that this compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. In particular, it has shown promising inhibitory effects against CDK12, which is often overexpressed in certain cancers .

- Antitumor Activity : The compound has been evaluated for its antitumor properties, particularly in HER2-positive breast cancer models. Its ability to inhibit CDK12 has been linked to reduced cell proliferation in trastuzumab-resistant cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the efficacy of this compound:

| Substituent | Effect on Activity |

|---|---|

| Diethylamino group | Enhances solubility and bioavailability |

| Pyridine ring | Critical for kinase binding |

| Tetrahydro-pyran | Influences metabolic stability |

Research has indicated that modifications to the diethylamino group can significantly alter the compound's potency against target kinases .

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on CDK12 Inhibition : A study demonstrated that derivatives of this compound showed IC50 values in the low micromolar range against CDK12, indicating strong inhibitory activity. The presence of specific functional groups was found to enhance the binding affinity .

- Anticancer Efficacy : In vitro assays using breast cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability, particularly in trastuzumab-resistant lines .

Scientific Research Applications

The compound exhibits several biological activities, making it a candidate for further research:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation. The mechanism involves modulation of signaling pathways associated with cell growth and apoptosis.

- Antimicrobial Properties : Research has shown that compounds with similar structures possess antimicrobial activity against various pathogens, suggesting potential use in treating infections.

- Neuroprotective Effects : The diethylamino group may enhance blood-brain barrier penetration, positioning the compound as a potential neuroprotective agent in neurodegenerative diseases.

Anticancer Research

A study conducted on the effects of N-((6-(diethylamino)pyridin-3-yl)methyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide on human cancer cell lines demonstrated significant inhibition of cell growth. The compound was tested against various cancer types, including breast and lung cancer, showing IC50 values in the micromolar range.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 5.2 | Induction of apoptosis |

| A549 (Lung) | 7.8 | Inhibition of cell cycle progression |

Antimicrobial Studies

In vitro tests revealed that the compound exhibited activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

These findings suggest that the compound could be developed into an antimicrobial agent.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural components:

- Pyridine Ring : Enhances interaction with biological targets.

- Diethylamino Group : Increases lipophilicity and potential for central nervous system activity.

- Tetrahydropyran Moiety : Contributes to overall stability and bioavailability.

Chemical Reactions Analysis

Amide Bond Reactivity

The isonicotinamide moiety undergoes characteristic reactions of secondary amides:

Ether (Tetrahydro-2H-pyran-4-yloxy) Cleavage

The tetrahydropyranyl (THP) ether is susceptible to acid-mediated cleavage:

Pyridine Ring Reactivity

The pyridine rings participate in electrophilic substitution and coordination:

Diethylamino Group Reactions

The tertiary amine undergoes alkylation and oxidation:

Synthetic Modifications

Key synthetic routes for analogs highlight reactivity trends:

-

Etherification : The THP ether is introduced via nucleophilic substitution of a hydroxyl precursor with 4-bromotetrahydropyran under basic conditions (K₂CO₃, DMF) .

-

Amide Coupling : The central amide bond is formed via HATU/DIPEA-mediated coupling between 2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinic acid and (6-(diethylamino)pyridin-3-yl)methanamine .

Stability Considerations

Preparation Methods

Synthesis of 2-((Tetrahydro-2H-pyran-4-yl)oxy)isonicotinic Acid

The tetrahydro-2H-pyran-4-yloxy group is typically introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.

Method A: SNAr Reaction

- Substrate : 2-Chloroisonicotinic acid.

- Nucleophile : Tetrahydro-2H-pyran-4-ol (activated as its potassium salt).

- Conditions :

Method B: Ullmann-Type Coupling

Preparation of (6-(Diethylamino)pyridin-3-yl)methanamine

This fragment is synthesized via reductive amination or nitrile reduction:

Reductive Amination Pathway

- Substrate : 6-Aminopyridine-3-carbaldehyde.

- Reagents : Diethylamine, sodium triacetoxyborohydride (STAB).

- Conditions :

Nitrile Reduction Alternative

- Substrate : 6-(Diethylamino)pyridine-3-carbonitrile.

- Reagent : Lithium aluminum hydride (LiAlH4).

- Solvent : Tetrahydrofuran (THF).

- Yield : 70–78%.

Amide Bond Formation: Critical Optimization

The coupling of 2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinic acid with (6-(diethylamino)pyridin-3-yl)methanamine requires careful reagent selection to avoid side reactions.

Coupling Reagents and Yields

| Reagent System | Solvent | Base | Temperature | Yield | Source |

|---|---|---|---|---|---|

| HATU/DIPEA | DMF | DIPEA | 0°C → RT | 82% | Patent |

| EDCl/HOBt | DCM | TEA | RT | 68% | Analog |

| T3P®/Pyridine | THF | Pyridine | 40°C | 91% | Experimental* |

Side Reactions and Mitigation

- Diethylamino Group Coordination : Use of non-polar solvents (e.g., THF) minimizes unwanted interactions with coupling reagents.

- Epimerization : Low temperatures (0–5°C) and short reaction times reduce racemization.

Integrated Synthetic Routes

Linear Approach (Fragment Coupling)

- Step 1 : Synthesis of 2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinic acid (Method A).

- Step 2 : Preparation of (6-(diethylamino)pyridin-3-yl)methanamine (reductive amination).

- Step 3 : Amide coupling using T3P®/pyridine system.

- Purification : Silica gel chromatography (MeOH/DCM gradient).

Convergent Approach (Late-Stage Functionalization)

- Step 1 : Suzuki-Miyaura coupling of brominated isonicotinate with tetrahydro-2H-pyran-4-yl boronate.

- Step 2 : Ester hydrolysis to carboxylic acid.

- Step 3 : Amide coupling as in Section 3.1.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Industrial-Scale Considerations

Cost-Effective Modifications

Environmental Impact

- Solvent Replacement : Substituting DMF with cyclopentyl methyl ether (CPME) reduces Process Mass Intensity (PMI) by 35%.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-((6-(diethylamino)pyridin-3-yl)methyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide, and how are intermediates characterized?

- Methodology :

- Step 1 : Multi-step synthesis typically involves coupling pyridine and tetrahydropyran derivatives via nucleophilic substitution or amidation. For example, the pyridin-3-ylmethyl group can be introduced using reductive amination or Suzuki-Miyaura cross-coupling under palladium catalysis .

- Step 2 : Intermediate purification employs column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water).

- Characterization : Confirm structures using -/-NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy. Compare spectral data to analogous compounds (e.g., pyridine-tetrahydropyran hybrids in ) .

Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design?

- Methodology :

- Solubility : Determine in solvents (DMSO, water, ethanol) via shake-flask method. For example, similar pyridine derivatives show solubility >10 mg/mL in DMSO but <1 mg/mL in water .

- Stability : Conduct accelerated degradation studies (pH 1–9 buffers, 40–60°C for 48–72 hrs) with HPLC monitoring. Instability in acidic conditions may necessitate pH-adjusted formulations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., replace diethylamino with morpholino or pyran-4-yloxy with furanyloxy). Use parallel synthesis libraries for efficiency .

- Bioassay Design : Test analogs in enzyme inhibition (e.g., kinases) or cell-based assays (IC determination). For example, highlights pyridine derivatives targeting nicotinamide pathways .

- Data Analysis : Correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with activity using QSAR software (e.g., MOE, Schrödinger) .

Q. How can contradictory bioassay results across studies be resolved?

- Methodology :

- Variable Standardization : Re-test under controlled conditions (e.g., cell line: HEK293 vs. HeLa; assay buffer: Tris vs. PBS).

- Mechanistic Replication : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability). emphasizes revisiting theoretical frameworks (e.g., target selectivity hypotheses) .

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ChEMBL) to identify outliers or assay-specific biases .

Q. What computational strategies predict target interactions and binding modes?

- Methodology :

- Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3QAK for kinase targets). Adjust protonation states (Epik, Schrödinger) to match physiological pH .

- MD Simulations : Run 100 ns simulations (GROMACS) to assess binding stability. Compare with similar compounds in (furan-pyridazine hybrids) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.